methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate
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Overview
Description
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate is a chemical compound with the molecular formula C15H15ClN4O3. It is known for its diverse applications in scientific research, including drug development, molecular biology studies, and material synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate typically involves the reaction of 6-chloropyridin-2-amine with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in molecular biology studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{[(Z)-N’-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[(Z)-N’-[(6-bromopyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-{[(Z)-N’-[(6-fluoropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different halogen atoms.
Properties
IUPAC Name |
methyl 2-[(2Z)-2-amino-2-[(6-chloropyridin-2-yl)hydrazinylidene]ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c1-22-15(21)10-5-2-3-6-11(10)23-9-13(17)19-20-14-8-4-7-12(16)18-14/h2-8H,9H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYPZAUPNZKEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=NNC2=NC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1OC/C(=N/NC2=NC(=CC=C2)Cl)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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